molecular formula C20H19NO6S2 B4057247 2-({1-[3-(ethoxycarbonyl)-5-ethyl-2-thienyl]-2,5-dioxo-3-pyrrolidinyl}thio)benzoic acid

2-({1-[3-(ethoxycarbonyl)-5-ethyl-2-thienyl]-2,5-dioxo-3-pyrrolidinyl}thio)benzoic acid

Cat. No.: B4057247
M. Wt: 433.5 g/mol
InChI Key: CRRJBMRWQSJCDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({1-[3-(ethoxycarbonyl)-5-ethyl-2-thienyl]-2,5-dioxo-3-pyrrolidinyl}thio)benzoic acid is an intriguing organic compound with a complex structure. It consists of a benzoic acid core substituted with a thienyl pyrrolidine dione moiety, ethyl group, and ethoxycarbonyl group. This unique combination of functional groups gives the compound distinct chemical properties and potential for various applications in scientific research, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[3-(ethoxycarbonyl)-5-ethyl-2-thienyl]-2,5-dioxo-3-pyrrolidinyl}thio)benzoic acid can be achieved through multi-step organic synthesis. One common approach is to start with the synthesis of the thienyl pyrrolidine dione intermediate, followed by the incorporation of the ethyl and ethoxycarbonyl groups, and finally, the attachment of the benzoic acid moiety. This involves several key reactions such as:

  • Friedel-Crafts Acylation: to introduce the thienyl group.

  • Reduction and Substitution Reactions: to attach the ethyl and ethoxycarbonyl groups.

  • Esterification and Hydrolysis: to finalize the benzoic acid structure.

Industrial Production Methods

On an industrial scale, the production of this compound would involve optimizing the reaction conditions for large-scale synthesis, ensuring high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques like recrystallization or chromatography, and stringent quality control measures to maintain consistency.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: The compound can undergo oxidation reactions, potentially at the thienyl group or the pyrrolidine ring, leading to various oxidized derivatives.

  • Reduction: Reduction reactions can occur at the carbonyl groups, resulting in the formation of corresponding alcohols or even the removal of the ethoxycarbonyl group.

  • Substitution: The aromatic ring of the benzoic acid moiety can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide under acidic conditions.

  • Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

  • Substitution: Electrophilic substitution using reagents like bromine or nitration mixtures, and nucleophilic substitution using reagents like sodium methoxide.

Major Products Formed

  • Oxidation Products: Sulfoxides and sulfones.

  • Reduction Products: Alcohol derivatives and deprotected benzoic acid.

  • Substitution Products: Brominated or nitrated benzoic acid derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-({1-[3-(ethoxycarbonyl)-5-ethyl-2-thienyl]-2,5-dioxo-3-pyrrolidinyl}thio)benzoic acid can be utilized as a precursor for more complex molecules, aiding in the synthesis of polymers, catalysts, or other organic compounds.

Biology

This compound might be explored for its biological activity, potentially serving as a lead compound for drug development or as a biochemical probe to study specific biological pathways.

Medicine

In medicine, derivatives of this compound could exhibit pharmacological properties, making them candidates for drug discovery, particularly in the fields of anti-inflammatory, anticancer, or antimicrobial research.

Industry

In industrial applications, the compound's unique structural attributes might be harnessed in materials science, such as the development of new materials with specific electronic, optical, or mechanical properties.

Mechanism of Action

Mechanism of Effect

The mechanism of action of 2-({1-[3-(ethoxycarbonyl)-5-ethyl-2-thienyl]-2,5-dioxo-3-pyrrolidinyl}thio)benzoic acid depends on its specific application. For instance, in biological systems, the compound may interact with specific molecular targets such as enzymes or receptors, influencing their activity.

Molecular Targets and Pathways

Potential molecular targets could include enzymes involved in metabolic pathways, signal transduction proteins, or even nucleic acids. The pathways influenced by this compound might include cellular processes like apoptosis, proliferation, or inflammation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other substituted benzoic acids, pyrrolidine diones, or thienyl derivatives. Examples could be:

  • Thienylbenzoic Acids: These compounds share the thienyl and benzoic acid moieties, providing insights into the influence of these groups on biological activity.

  • Pyrrolidine Diones: Structural analogs that might offer comparable reactivity and applications.

  • Ethoxycarbonyl Compounds: These compounds can exhibit similar chemical properties, making them useful for comparison in synthetic and reaction studies.

Uniqueness

What sets 2-({1-[3-(ethoxycarbonyl)-5-ethyl-2-thienyl]-2,5-dioxo-3-pyrrolidinyl}thio)benzoic acid apart is its specific combination of functional groups, which imparts unique reactivity and potential applications. The presence of both electron-donating and electron-withdrawing groups within the same molecule provides a rich canvas for exploring diverse chemical reactions and biological effects.

Properties

IUPAC Name

2-[1-(3-ethoxycarbonyl-5-ethylthiophen-2-yl)-2,5-dioxopyrrolidin-3-yl]sulfanylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO6S2/c1-3-11-9-13(20(26)27-4-2)18(28-11)21-16(22)10-15(17(21)23)29-14-8-6-5-7-12(14)19(24)25/h5-9,15H,3-4,10H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRRJBMRWQSJCDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(S1)N2C(=O)CC(C2=O)SC3=CC=CC=C3C(=O)O)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-({1-[3-(ethoxycarbonyl)-5-ethyl-2-thienyl]-2,5-dioxo-3-pyrrolidinyl}thio)benzoic acid
Reactant of Route 2
2-({1-[3-(ethoxycarbonyl)-5-ethyl-2-thienyl]-2,5-dioxo-3-pyrrolidinyl}thio)benzoic acid
Reactant of Route 3
2-({1-[3-(ethoxycarbonyl)-5-ethyl-2-thienyl]-2,5-dioxo-3-pyrrolidinyl}thio)benzoic acid
Reactant of Route 4
2-({1-[3-(ethoxycarbonyl)-5-ethyl-2-thienyl]-2,5-dioxo-3-pyrrolidinyl}thio)benzoic acid
Reactant of Route 5
2-({1-[3-(ethoxycarbonyl)-5-ethyl-2-thienyl]-2,5-dioxo-3-pyrrolidinyl}thio)benzoic acid
Reactant of Route 6
2-({1-[3-(ethoxycarbonyl)-5-ethyl-2-thienyl]-2,5-dioxo-3-pyrrolidinyl}thio)benzoic acid

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